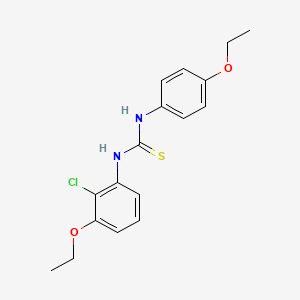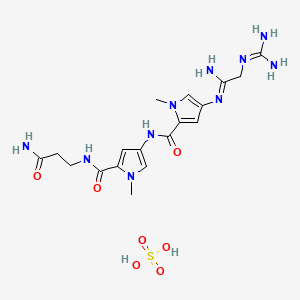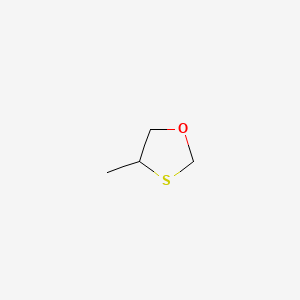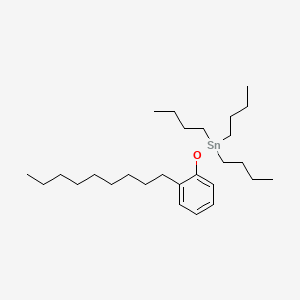
Tributyl(nonylphenoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(nonylphenoxy)stannane is an organotin compound characterized by the presence of three butyl groups and a nonylphenoxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
The synthesis of tributyl(nonylphenoxy)stannane typically involves the reaction of tributyltin hydride with nonylphenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve the use of tributyltin oxide and nonylphenol, followed by reduction with polymethylhydrosiloxane to yield the desired stannane compound .
Analyse Chemischer Reaktionen
Tributyl(nonylphenoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other byproducts.
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: The nonylphenoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical chain mechanisms
Wissenschaftliche Forschungsanwendungen
Tributyl(nonylphenoxy)stannane has several scientific research applications:
Chemistry: It is used as a radical reducing agent in organic synthesis, facilitating the reduction of halides and other functional groups.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in drug development.
Industry: The compound is used in the production of polymers and other materials, leveraging its reducing properties to modify chemical structures
Wirkmechanismus
The mechanism of action of tributyl(nonylphenoxy)stannane involves the donation of hydrogen atoms to organic radicals, thereby reducing them to hydrocarbons. The tin-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and hydrogen donation. The molecular targets include organic halides and other reactive intermediates, which are converted to more stable products through radical chain mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tributyl(nonylphenoxy)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use in radical reductions and hydrostannylation reactions.
Tributylphenoxystannane: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.
Tributyl(methacryloyloxy)stannane: Used in polymer chemistry for its ability to initiate radical polymerization. The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds
Eigenschaften
Molekularformel |
C27H50OSn |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
tributyl-(2-nonylphenoxy)stannane |
InChI |
InChI=1S/C15H24O.3C4H9.Sn/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;3*1-3-4-2;/h9-10,12-13,16H,2-8,11H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
AUUCFFBDPSCYHT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



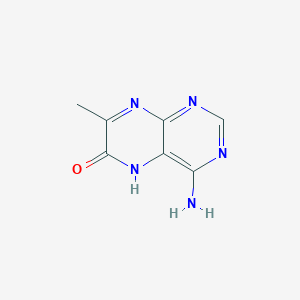
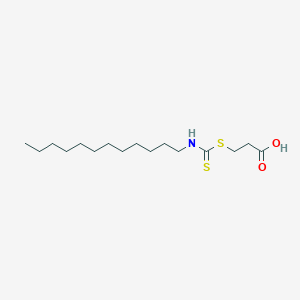

![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
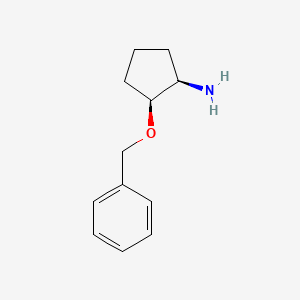
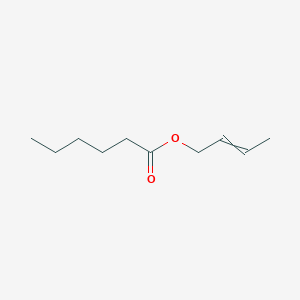
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
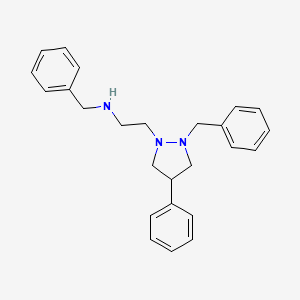

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
